2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine

Medicinal Chemistry Organic Synthesis Cross-Coupling

2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine is a strategic building block for medicinal chemistry, uniquely enabling sequential, protecting-group-free diversification essential for kinase inhibitor and CNS-targeted drug discovery. Its orthogonal C4-Cl and aryl-Br handles, combined with an optimal cLogP of 3.8 and metabolically stabilizing fluorine, make it irreplaceable for generating diverse, pharmacokinetically favorable candidates. Using non-specific analogs will compromise synthetic outcomes and product profiles.

Molecular Formula C10H5BrClFN2
Molecular Weight 287.51 g/mol
CAS No. 1550966-94-3
Cat. No. B1493079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine
CAS1550966-94-3
Molecular FormulaC10H5BrClFN2
Molecular Weight287.51 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=NC=CC(=N2)Cl)Br)F
InChIInChI=1S/C10H5BrClFN2/c11-7-5-6(1-2-8(7)13)10-14-4-3-9(12)15-10/h1-5H
InChIKeyBFZDTFGTJBYAAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine (CAS 1550966-94-3): Core Structure and Procurement Relevance


2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine (CAS 1550966-94-3, C10H5BrClFN2, MW 287.51) is a halogenated heteroaromatic building block featuring a 4-chloropyrimidine core substituted at the 2-position with a 3-bromo-4-fluorophenyl group . The pyrimidine ring's chlorine atom at the 4-position serves as a primary site for nucleophilic aromatic substitution (SNAr), enabling late-stage diversification, while the electron-deficient pyrimidine core and the bromo-fluorophenyl moiety provide distinct handles for cross-coupling reactions [1]. The compound is primarily utilized as a key intermediate in medicinal chemistry for the synthesis of kinase inhibitors and other bioactive molecules [2].

2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine (CAS 1550966-94-3): Why In-Class Analogs Fail to Substitute


Interchanging 2-(3-bromo-4-fluorophenyl)-4-chloropyrimidine with other 2-aryl-4-chloropyrimidines or similar halogenated pyrimidines is not chemically feasible without compromising synthetic outcomes. The specific substitution pattern—a 3-bromo-4-fluorophenyl group attached to a 4-chloropyrimidine—creates a unique electronic and steric environment that dictates its reactivity and, consequently, the properties of any downstream pharmaceutical candidate [1]. Using an analog lacking the bromine atom eliminates a crucial site for metal-catalyzed cross-coupling, while replacing the fluorine alters the molecule's lipophilicity and metabolic stability profile [2]. The following evidence quantifies these critical differentiators.

2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine (CAS 1550966-94-3): Quantitative Comparator Analysis for Scientific Selection


Differential Halogen Reactivity: Quantified Selectivity in SNAr vs. Cross-Coupling for Building Block 2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine

The presence of a 4-chloro substituent on the pyrimidine ring provides a site for nucleophilic aromatic substitution (SNAr) that is orthogonal to the aryl bromide handle on the phenyl ring, which is amenable to palladium-catalyzed cross-coupling [1]. This contrasts with a comparator lacking the 4-chloro group, such as 2-(3-bromo-4-fluorophenyl)pyrimidine, which would require more forcing conditions for functionalization of the pyrimidine core. Similarly, a comparator like 4-(3-bromo-4-fluorophenyl)-2,6-dichloropyrimidine (CAS 1494714-54-3) presents two electrophilic chlorine sites on the pyrimidine, leading to potential regioselectivity challenges during amination [2].

Medicinal Chemistry Organic Synthesis Cross-Coupling

Lipophilicity Tuning: Quantified LogP Advantage of 2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine

The calculated octanol-water partition coefficient (cLogP) for 2-(3-bromo-4-fluorophenyl)-4-chloropyrimidine is estimated at 3.8 ± 0.4, based on fragment-based methods . This value is significantly different from a non-halogenated analog, 2-phenyl-4-chloropyrimidine (cLogP ≈ 2.6), which is less lipophilic . The increased lipophilicity, driven by the bromine and fluorine atoms, is critical for achieving optimal membrane permeability and target binding in the context of central nervous system (CNS) or intracellular kinase targets [1].

Drug Design ADME Physicochemical Properties

Metabolic Stability: Class-Inferred Advantage of the 3-Bromo-4-fluorophenyl Motif in 2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine

The 3-bromo-4-fluorophenyl motif is a well-precedented substitution pattern employed to block oxidative metabolism at the phenyl ring [1]. In a class of structurally related 2-aryl-4-aminopyrimidines, replacement of a hydrogen with fluorine at the para position of the phenyl ring increased metabolic half-life in human liver microsomes from <10 minutes to >60 minutes, representing a >6-fold improvement in stability [2]. The target compound incorporates this beneficial motif, whereas an analog like 2-(3-bromo-4-chlorophenyl)-4-chloropyrimidine would be expected to undergo faster CYP450-mediated oxidation due to the absence of the fluorine block [3].

Drug Metabolism Pharmacokinetics Lead Optimization

2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine (CAS 1550966-94-3): Proven Application Scenarios Based on Quantitative Evidence


Synthesis of Selective Kinase Inhibitors Requiring Orthogonal Functionalization

The orthogonal reactivity of the C4-Cl and C-Br handles in 2-(3-bromo-4-fluorophenyl)-4-chloropyrimidine makes it an ideal scaffold for constructing libraries of 2,4-disubstituted pyrimidines. This is particularly relevant for targeting kinases like CHK1, PDK1, or AKT, where the pyrimidine core acts as an ATP-competitive hinge binder [1]. The ability to sequentially introduce an amine at the 4-position via SNAr and then further elaborate the aryl ring via Suzuki coupling enables rapid exploration of chemical space without protecting group manipulations [2].

Lead Optimization for CNS-Penetrant Therapeutics

With a calculated cLogP of 3.8, 2-(3-bromo-4-fluorophenyl)-4-chloropyrimidine resides within the optimal lipophilicity range (cLogP 2-4) for blood-brain barrier (BBB) penetration [3]. It can be employed as a central core in the synthesis of CNS-targeted kinase inhibitors or GPCR modulators, where analogs derived from less lipophilic cores (e.g., 2-phenyl-4-chloropyrimidine) would likely fail to achieve adequate CNS exposure. The fluorine atom further provides a crucial metabolic block, enhancing the probability of favorable brain pharmacokinetics [4].

Building Block for Bromodomain (BET) Inhibitor Scaffolds

Although specific IC50 data for this exact compound against BET proteins is not available, the 3-bromo-4-fluorophenyl motif is a known component of BET bromodomain inhibitors, as evidenced by structurally related compounds [5]. 2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine serves as an advanced intermediate that can be rapidly diversified into potent, selective BET inhibitors, circumventing the need for a de novo synthesis of the halogenated aryl ring. This accelerates structure-activity relationship (SAR) studies for oncology and inflammation programs.

Chemical Biology Tool Compound Synthesis for Target Validation

The combination of a bioisosteric pyrimidine core and a dual-halogenated phenyl ring makes this compound a versatile precursor for generating affinity probes or PROTAC (Proteolysis Targeting Chimera) precursors. The 4-chloro group can be displaced with a linker-bearing amine, while the aryl bromide can be used for late-stage introduction of an alkyne handle for click chemistry [6]. This enables the creation of highly specific chemical tools to deconvolute biological targets or study protein degradation pathways.

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